molecular formula C24H19F2NO5S B2679429 3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one CAS No. 866810-20-0

3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2679429
CAS No.: 866810-20-0
M. Wt: 471.47
InChI Key: ATPXHSMJXFVIJQ-UHFFFAOYSA-N
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Description

3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a synthetic small molecule investigated for its role as a potent and selective inhibitor of PIM kinase isoforms. The PIM kinase family (Proviral Integration site for Moloney murine leukemia virus) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation. They are frequently overexpressed in hematological malignancies and solid tumors, making them attractive therapeutic targets. This compound acts by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their phosphotransferase activity. This inhibition leads to the downstream suppression of pro-survival signals, including the phosphorylation of Bad, which promotes apoptosis in susceptible cancer cell lines. Research utilizing this inhibitor is pivotal for elucidating the nuanced signaling networks in oncogenesis, particularly for studying pathways that confer resistance to conventional chemotherapy. Its specific structural features, including the fluorobenzenesulfonyl and fluorobenzyl groups, are designed to optimize binding affinity and selectivity. Consequently, it serves as a critical pharmacological tool for target validation studies , investigations into tumor cell autonomy , and the exploration of novel combination therapies in preclinical models of cancer.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO5S/c1-31-21-11-18-20(12-22(21)32-2)27(13-15-5-3-4-6-19(15)26)14-23(24(18)28)33(29,30)17-9-7-16(25)8-10-17/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPXHSMJXFVIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves multiple steps, typically starting with the preparation of the quinoline core. The reaction conditions often include the use of specific reagents such as fluorobenzenesulfonyl chloride and fluorophenylmethyl derivatives. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents employed .

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to other similar compounds, 3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one stands out due to its unique structural features and potential applications. Similar compounds include other fluorobenzenesulfonyl derivatives and quinoline-based molecules. These compounds may share some chemical properties but differ in their specific applications and effectiveness .

Biological Activity

The compound 3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Structural Characteristics

This compound features a quinoline core with multiple functional groups, including:

  • Fluorinated aromatic groups : Enhance lipophilicity and biological activity.
  • Sulfonamide moiety : Known for its role in various pharmacological activities.

Biological Activity

Research indicates that compounds similar to This compound exhibit significant biological activities, including:

  • Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties. Studies suggest that similar compounds can inhibit bacterial growth by interfering with folic acid synthesis.
  • Anticancer Potential : Quinoline derivatives have been studied for their anticancer effects. The presence of methoxy groups may enhance the compound's ability to induce apoptosis in cancer cells.
  • Cholinesterase Inhibition : Some studies have indicated potential for cholinesterase inhibition, which is relevant in treating neurodegenerative diseases like Alzheimer's.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The sulfonyl group can interact with the active sites of enzymes, potentially inhibiting their activity.
  • Receptor Binding : The fluorinated aromatic groups may enhance binding affinity to specific receptors involved in various signaling pathways.
  • Cellular Uptake : Modifications in structure can improve cellular uptake, enhancing the compound's efficacy at lower doses.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into the unique properties of This compound :

Compound NameStructural FeaturesBiological Activity
3-FluoroquinoloneFluoro group on quinoloneAntibacterial
SulfanilamideSulfonamide groupAntimicrobial
6-MethoxyquinolineMethoxy group on quinolineAnticancer

The unique combination of functional groups in this compound enhances its reactivity and potential biological activity compared to others in the table.

Case Studies

Several studies highlight the biological activity of compounds related to this class:

  • Cholinesterase Inhibitors : A study focused on derivatives of 4-fluorobenzoic acid demonstrated significant inhibition of acetylcholinesterase, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Cytotoxicity in Cancer Cells : Research on fluorinated derivatives indicated potent cytotoxic effects against glioblastoma cells, with IC50 values lower than traditional therapies .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer :

  • Microwave-assisted synthesis : Utilize microwave irradiation (360 W, 5 min) with indium(III) chloride (20 mol%) as a catalyst to accelerate cyclization and improve yields (63% reported in similar quinoline derivatives) .
  • Solvent selection : Dichloromethane or dimethyl sulfoxide (DMSO) enhances reaction efficiency by stabilizing intermediates .
  • Temperature control : Maintain 60–80°C during sulfonylation to minimize side reactions .
  • Purification : Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate) for isolation .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Resolve the crystal structure using SHELXL for refinement (high-resolution data; Rfactor<0.05R_{\text{factor}} < 0.05) .
  • NMR spectroscopy : Assign 1H^1\text{H}- and 13C^{13}\text{C}-NMR peaks using deuterated DMSO to confirm substituent positions and dihydroquinoline core integrity .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (C24H19F2NO5S\text{C}_{24}\text{H}_{19}\text{F}_2\text{NO}_5\text{S}, exact mass: 495.09 g/mol) .

Q. How can initial biological activity screening be designed?

  • Methodological Answer :

  • In vitro assays :
  • Antimicrobial : Broth microdilution (MIC determination) against Staphylococcus aureus and Escherichia coli .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Dose-response curves : Use logarithmic concentration ranges (1 nM–100 µM) to assess potency .

Advanced Research Questions

Q. What strategies can elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Enzyme inhibition assays : Test activity against kinases (e.g., EGFR) or topoisomerases using fluorescence-based kits .
  • Molecular docking : Perform AutoDock Vina simulations with Protein Data Bank (PDB) targets (e.g., 1M17 for EGFR) to predict binding modes .
  • Transcriptomic profiling : RNA-seq analysis on treated cells to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Methodological Answer :

  • Substituent modification :
PositionModificationBiological Impact
4-FluorobenzenesulfonylReplace with methylsulfonylTest solubility and target affinity
2-FluorophenylmethylSubstitute with pyridylAssess impact on cellular uptake
  • Computational modeling : Use Gaussian 16 to calculate electrostatic potential surfaces and predict reactive sites .

Q. What experimental designs address contradictions in stability data across studies?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and pH extremes (1–13) to identify degradation products via HPLC-MS .
  • Statistical validation : Apply ANOVA to compare stability under varied storage conditions (e.g., argon vs. ambient atmosphere) .

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

  • Methodological Answer :

  • High-resolution data collection : Use synchrotron radiation (λ = 0.7 Å) for small-molecule crystals .
  • Twinning analysis : Employ SHELXL’s TWIN/BASF commands to refine twinned datasets .
  • Hydrogen bonding networks : Map intermolecular interactions (N–H⋯N, π–π stacking) to explain polymorphism .

Q. What frameworks integrate environmental fate studies into pharmacological research?

  • Methodological Answer :

  • Environmental compartment modeling : Use EPI Suite to predict biodegradation half-life (t1/2t_{1/2}) and bioaccumulation potential (log KowK_{\text{ow}}) .
  • Ecotoxicology assays : Daphnia magna acute toxicity testing (48-h LC50_{50}) to assess ecological risks .

Methodological Notes

  • Data validation : Cross-reference NMR/MS results with computational predictions (e.g., ACD/Labs) to resolve spectral ambiguities .
  • Ethical compliance : Adhere to OECD guidelines for in vivo studies if extending to animal models .

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